molecular formula C23H34N2O4 B8030714 1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate

Cat. No.: B8030714
M. Wt: 402.5 g/mol
InChI Key: ABDFSAAZEVNFSC-UHFFFAOYSA-N
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Description

1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields of research. This compound features a bipiperidine core with benzyl and tert-butyl groups attached, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl and tert-butyl reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl 1’-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • 4-(4-Bromophenethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

benzyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-23(2,3)29-22(27)25-15-11-20(12-16-25)19-9-13-24(14-10-19)21(26)28-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDFSAAZEVNFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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